molecular formula C21H18O6 B2467111 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-51-2

3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B2467111
CAS RN: 1242240-51-2
M. Wt: 366.369
InChI Key: WXLMNQGCYDYAER-CMDGGOBGSA-N
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Description

“3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one” is a chemical compound. It is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a CAS Number of 89652-61-9 and a molecular weight of 256.69 .


Synthesis Analysis

The compound can be synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .


Molecular Structure Analysis

The molecular formula of the compound is C21H18O6, and its molecular weight is 366.369.


Chemical Reactions Analysis

The compound is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a boiling point of 375.8±37.0 °C and a density of 1.216±0.06 g/cm3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.369. It is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a boiling point of 375.8±37.0 °C and a density of 1.216±0.06 g/cm3 .

Scientific Research Applications

Antibacterial and Antioxidant Applications

  • Synthesized derivatives of 3-[(2E)-3-(aryl)prop-2-enoyl]-2H-chromen-2-one have shown significant antibacterial activity against strains like Escherichia coli and Pseudomonas Aeruginosa. These compounds also exhibited antioxidant activities of varying extents. One such derivative, 3-(5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one, demonstrated notable antioxidant potential, surpassing that of trolox, suggesting a promising class of antibacterial compounds (Al-ayed, 2011).

Antimicrobial and Antioxidant Agents

  • 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives, synthesized via Knoevenagel condensation, exhibited good antimicrobial activity against various microbial strains. Additionally, these compounds were evaluated for antioxidant activities and DNA cleavage studies, with some showing promising results (Nagaraja et al., 2020).

Molecular Structure Analysis

  • Investigations into the molecular structure of similar compounds, like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, have been conducted, revealing insights into their crystalline and molecular configurations. Such studies are crucial for understanding the physicochemical properties of these compounds (Manolov et al., 2008).

Antibacterial and Antioxidant Synthesis

  • A new family of coumarin derivatives containing a chalcone moiety was synthesized, including the compound 3-((2E)-3-(3,4,5-Trimethoxy-phenyl)prop-2-enoyl)-2(H)-chromen-2-one. These compounds were evaluated for their antioxidant and antibacterial activities, highlighting the potential biological applications of such derivatives (Hamdi et al., 2010).

Spectroscopic Studies

  • The compound (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized and studied using various spectroscopic methods. The research provided valuable data on vibrational wavenumbers, hyperpolarizability, and molecular electronic properties, demonstrating the compound's potential in materials science applications (Mary et al., 2015).

Antimicrobial Metal Complexes

  • Metal complexes of derivatives similar to 3-[ {-(3’,4’-di methoxy phenyl) }-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromene-2-one showed enhanced antimicrobial activity. This study underscores the potential of metal coordination in boosting the biological efficacy of such compounds (Vyas et al., 2009).

Safety and Hazards

The compound and its derivatives were evaluated for their neurotoxicity. Compound 4, one of the derivatives, exhibited a low threshold of toxicity .

Future Directions

The synthesized derivatives of the compound, particularly compounds 4, 9, and 16, could represent useful lead compounds for further investigation in the development of anticonvulsant and sedative agents .

properties

IUPAC Name

3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-18-10-13(11-19(25-2)20(18)26-3)8-9-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLMNQGCYDYAER-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

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